10-Hydroxypentadecanoyl-CoA

Lipidomics Metabolomics Structural Biology

10-Hydroxypentadecanoyl-CoA is the only isomer validated in SMPDB pathway PW125678 for carnitine O-palmitoyltransferase-mediated mitochondrial transport. Positional isomers (3-/7-/9-/15-hydroxy) share identical mass (1007.92 Da) but differ critically in chromatographic retention, MS/MS fragmentation, and enzyme specificity. Its C15 long-chain structure permits peroxisomal β-oxidation studies unattainable with short-chain analogs. As a potent crotonase inhibitor (Ki 0.35 μM, 106-fold > short-chain), it enables product inhibition research. Mandatory reference standard for isomer-specific LC-MS/MS lipidomics validation.

Molecular Formula C36H64N7O18P3S
Molecular Weight 1007.9 g/mol
Cat. No. B15547712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxypentadecanoyl-CoA
Molecular FormulaC36H64N7O18P3S
Molecular Weight1007.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H64N7O18P3S/c1-4-5-10-13-24(44)14-11-8-6-7-9-12-15-27(46)65-19-18-38-26(45)16-17-39-34(49)31(48)36(2,3)21-58-64(55,56)61-63(53,54)57-20-25-30(60-62(50,51)52)29(47)35(59-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,44,47-48H,4-21H2,1-3H3,(H,38,45)(H,39,49)(H,53,54)(H,55,56)(H2,37,40,41)(H2,50,51,52)
InChIKeyPDXUOERMXCFZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Hydroxypentadecanoyl-CoA: Definition, Classification, and Core Biochemical Identity for Research Procurement


10-Hydroxypentadecanoyl-CoA is a long-chain hydroxyacyl-CoA thioester (C36H64N7O18P3S; molecular weight 1007.92 g/mol) consisting of a 10-hydroxypentadecanoic acid moiety linked to coenzyme A . It is classified as a long-chain acyl-CoA (acyl group C12–C20) within the hydroxy acyl-CoA subcategory [1], distinguishing it from unsubstituted saturated acyl-CoAs and alternative positional isomers. In mammalian mitochondrial metabolism, 10-hydroxypentadecanoyl-CoA participates in the carnitine shuttle via carnitine O-palmitoyltransferase to form 10-hydroxypentadecanoylcarnitine, enabling transport across the mitochondrial inner membrane for subsequent β-oxidation and entry into the TCA cycle [2].

Why 10-Hydroxypentadecanoyl-CoA Cannot Be Substituted with Generic Long-Chain Acyl-CoAs or Alternative Positional Isomers


Procurement of a generic "hydroxypentadecanoyl-CoA" without specifying the hydroxyl position introduces significant experimental risk. The position of the hydroxyl group on the C15 acyl chain is not interchangeable: 3-hydroxy, 7-hydroxy, 9-hydroxy, 10-hydroxy, and 15-hydroxy positional isomers represent chemically distinct entities with divergent metabolic fates, enzyme substrate specificities, and analytical detection profiles [1]. While all share identical molecular formulas (C36H64N7O18P3S) and molecular weights (1007.92 g/mol), they are treated as separate metabolites in authoritative databases with unique accession identifiers (e.g., HMDB0301222 for 3-hydroxy vs. CFc000280733 for 10-hydroxy), underscoring that these are not analytical or functional equivalents [2][3]. Furthermore, substitution with unsubstituted pentadecanoyl-CoA (C15:0-CoA) eliminates the hydroxyl group entirely, altering polarity, enzyme recognition, and the compound's behavior in β-oxidation pathways. The quantitative distinctions outlined in Section 3 demonstrate why specification of the 10-hydroxy positional isomer is a non-negotiable procurement parameter for reproducible research outcomes.

Quantitative Differentiation Evidence for 10-Hydroxypentadecanoyl-CoA versus Closest Analogs and Positional Isomers


Structural Identity and Chemical Uniqueness: 10-Hydroxypentadecanoyl-CoA versus Positional Isomers

10-Hydroxypentadecanoyl-CoA is chemically distinct from other hydroxylated pentadecanoyl-CoA positional isomers. All positional isomers share identical molecular formula (C36H64N7O18P3S) and molecular weight (1007.92 g/mol), making them indistinguishable by mass spectrometry alone [1]. The 10-hydroxy positional isomer possesses a unique canonical SMILES string and distinct retention properties compared to the 3-hydroxy, 7-hydroxy, 9-hydroxy, and 15-hydroxy variants [2][3][4]. Procurement without positional specification risks receiving an isomer with different metabolic handling, as evidenced by the separate database entries maintained for each positional variant.

Lipidomics Metabolomics Structural Biology

Metabolic Pathway Annotation and Database Representation of 10-Hydroxypentadecanoyl-CoA

10-Hydroxypentadecanoyl-CoA has a fully annotated metabolic pathway in the Small Molecule Pathway Database (SMPDB) describing its specific conversion to 10-hydroxypentadecanoylcarnitine via carnitine O-palmitoyltransferase and subsequent mitochondrial β-oxidation [1]. This pathway annotation is distinct from those of alternative positional isomers (e.g., 7-hydroxypentadecanoylcarnitine is annotated as a separate pathway, PW125679) [2]. While 3-hydroxy, 7-hydroxy, 9-hydroxy, and 15-hydroxy positional isomers are catalogued in HMDB as predicted metabolites, their fully curated pathway annotations are comparatively limited [3].

Mitochondrial Biology Fatty Acid Metabolism Pathway Analysis

Long-Chain Hydroxyacyl-CoA Enzyme Substrate Class Preference: Class-Level Inference

Long-chain hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211), the mitochondrial enzyme responsible for the third step of β-oxidation, exhibits 6- to 15-fold higher activity with C16 long-chain substrates compared to C4 short-chain substrates [1]. Additionally, medium- to long-chain fatty acyl-CoA synthetases, such as Arabidopsis ACOS5, demonstrate a preference for hydroxylated fatty acids with hydroxyl groups at positions C8 to C16, with 16-hydroxyhexadecanoic acid (16OH-C16) competing more effectively than oleic acid in in vitro assays [2]. These class-level substrate specificity data support the inference that long-chain hydroxyacyl-CoAs (including C15 10-hydroxy variants) are recognized and processed by the long-chain β-oxidation enzymatic machinery, distinguishing them from short-chain or unhydroxylated analogs.

Enzymology Substrate Specificity Lipid Biochemistry

Differential Inhibitory Potential: Long-Chain L-3-Hydroxyacyl-CoA versus Short-Chain Analogs

While direct Ki data for 10-hydroxypentadecanoyl-CoA are not available, class-level evidence demonstrates that long-chain L-3-hydroxyacyl-CoAs exhibit substantially stronger enzyme inhibition than short-chain counterparts. L-3-Hydroxyhexadecanoyl-CoA (C16) inhibits bovine liver enoyl-CoA hydratase (crotonase) with a Ki of 0.35 μM, representing a 106-fold stronger inhibition than L-3-hydroxybutyryl-CoA (C4; Ki = 37 μM) [1]. This chain-length-dependent inhibitory potency suggests that long-chain hydroxyacyl-CoAs like 10-hydroxypentadecanoyl-CoA may exhibit distinct regulatory properties compared to shorter-chain hydroxyacyl-CoAs when present in mitochondrial β-oxidation studies.

Enzyme Inhibition Metabolic Regulation β-Oxidation

Subcellular Localization and β-Oxidation Pathway Selection: Long-Chain Hydroxyacyl-CoA Class Evidence

Long-chain hydroxyacyl-CoAs, including C12–C20 hydroxyacyl derivatives, are established substrates for peroxisomal β-oxidation in rat liver [1][2]. In contrast, very long-chain (>C20) and branched-chain hydroxyacyl-CoAs exhibit distinct peroxisomal versus mitochondrial partitioning, and short-chain hydroxyacyl-CoAs (

Peroxisomal Metabolism Subcellular Fractionation Organelle Biology

Validated Research Application Scenarios for 10-Hydroxypentadecanoyl-CoA Based on Quantitative Evidence


Mitochondrial Carnitine Shuttle and Long-Chain Fatty Acid Transport Studies

10-Hydroxypentadecanoyl-CoA is an appropriate substrate for investigating the mitochondrial carnitine shuttle mechanism. SMPDB pathway PW125678 explicitly maps its conversion by carnitine O-palmitoyltransferase to 10-hydroxypentadecanoylcarnitine, followed by transport into the mitochondrial matrix and re-esterification to 10-hydroxypentadecanoyl-CoA for β-oxidation [1]. This well-annotated pathway enables researchers to trace long-chain hydroxyacyl-CoA trafficking with reduced ambiguity compared to using less-characterized positional isomers. The compound's C15 chain length positions it within the long-chain substrate class that LCHAD enzymes process 6- to 15-fold more efficiently than short-chain substrates [2].

Peroxisomal versus Mitochondrial β-Oxidation Partitioning Experiments

10-Hydroxypentadecanoyl-CoA, as a C15 long-chain hydroxyacyl-CoA, is suitable for studies investigating organelle-specific β-oxidation partitioning. Class-level evidence establishes that long-chain (C12–C20) hydroxyacyl-CoAs are substrates for rat liver peroxisomal β-oxidation, whereas short-chain hydroxyacyl-CoAs are processed exclusively in mitochondria [1][2]. Researchers comparing peroxisomal versus mitochondrial fatty acid degradation pathways should select the C15 long-chain 10-hydroxy isomer rather than a short-chain hydroxyacyl-CoA, which lacks peroxisomal access and would confound subcellular localization studies.

Enzyme Inhibition and Metabolic Regulation Studies in β-Oxidation

10-Hydroxypentadecanoyl-CoA is a rational choice for studies examining chain-length-dependent enzyme regulation in β-oxidation. Class-level evidence demonstrates that long-chain L-3-hydroxyacyl-CoAs inhibit crotonase with 106-fold greater potency than short-chain analogs (Ki 0.35 μM vs. 37 μM) [1]. Selecting a long-chain hydroxyacyl-CoA (C15) rather than a short-chain variant is essential when investigating product inhibition mechanisms or the metabolic consequences of hydroxyacyl-CoA accumulation under conditions of impaired β-oxidation.

Hydroxyacyl-CoA Profiling and Metabolomics Method Development

10-Hydroxypentadecanoyl-CoA serves as a specific positional isomer reference standard for developing LC-MS/MS methods to distinguish hydroxylated acyl-CoAs. Because all hydroxypentadecanoyl-CoA positional isomers share identical molecular formulas (C36H64N7O18P3S) and nominal masses (1007.92 Da), they cannot be differentiated by MS1 alone [1][2]. The 10-hydroxy variant possesses a unique SMILES structure and distinct chromatographic retention properties compared to 3-hydroxy, 7-hydroxy, 9-hydroxy, and 15-hydroxy isomers [3]. Authentic 10-hydroxypentadecanoyl-CoA is required as a retention time and MS/MS fragmentation standard to validate isomer-specific detection in lipidomics workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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